10-Hydroxy Amitriptyline Oxalate

Descripción general

Descripción

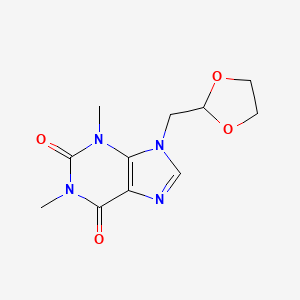

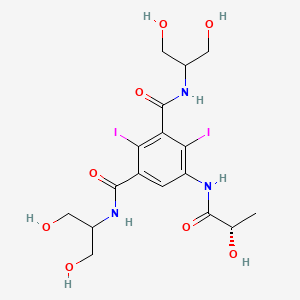

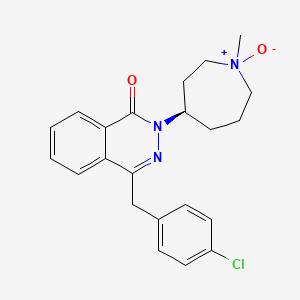

10-Hydroxy Amitriptyline Oxalate is a metabolite of Amitriptyline . It is also known as 5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol . The molecular formula is C22H25NO and the molecular weight is 383.44 .

Molecular Structure Analysis

The molecular structure of 10-Hydroxy Amitriptyline Oxalate is represented by the formula C22H25NO . The exact structure is not provided in the search results.Aplicaciones Científicas De Investigación

Metabolic Fate and Pharmacokinetics

- Metabolism and Disposition : 10-Hydroxy Amitriptyline Oxalate is a metabolite of Amitriptyline, undergoing oxidative metabolism and hydroxylation, which results in various isomeric alcohols. This process involves high stereo- and enantioselectivity, with 10-hydroxy compounds being major products. The enzymes involved in these pathways are significant for understanding clinical consequences, especially considering the polymorphic CYP2D6, which mediates 10-hydroxylation (Breyer‐Pfaff, 2004).

Toxicological Studies

- Ecotoxicological Effects : Studies have shown that Amitriptyline, including its metabolites like 10-Hydroxy Amitriptyline Oxalate, can have toxic effects on non-target aquatic animals, such as zebrafish. This research highlights the potential risk of Amitriptyline and its metabolites to aquatic life, indicating the need for further studies on its environmental impact (Yang et al., 2014).

Impact on Physiological Systems

- Regulation of Glucocorticoid Receptor-mRNA : Amitriptyline, and possibly its metabolites like 10-Hydroxy Amitriptyline Oxalate, can affect glucocorticoid receptor mRNA levels in human blood cells. This finding is important for understanding the drug's impact on gene expression and potential implications for treating conditions like depression (Vedder et al., 1999).

Neuropharmacological Research

- Inhibition of Noradrenaline Uptake : Research indicates that hydroxymetabolites of Amitriptyline, likely including 10-Hydroxy Amitriptyline Oxalate, inhibit noradrenaline uptake in the brain. This suggests their significant contribution to the effects of Amitriptyline on central noradrenergic neurons, especially in older patients (Bertilsson et al., 1979).

Propiedades

IUPAC Name |

(2E)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO.C2H2O4/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19;3-1(4)2(5)6/h3-6,8-12,20,22H,7,13-14H2,1-2H3;(H,3,4)(H,5,6)/b17-12+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIDJPMHGAQWEF-KCUXUEJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019737 | |

| Record name | 10-Hydroxy Amitriptyline Oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Hydroxy Amitriptyline Oxalate | |

CAS RN |

1246833-15-7 | |

| Record name | 10-Hydroxy Amitriptyline Oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol](/img/structure/B602081.png)

![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)